molecular formula C18H22ClNO3S B2652670 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide CAS No. 2411309-23-2

2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide

Cat. No. B2652670
CAS RN: 2411309-23-2
M. Wt: 367.89
InChI Key: NICHDHHNLSRDMD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. CTMP belongs to the amphetamine class of drugs and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

CTMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased wakefulness and improved cognitive performance. CTMP has also been studied for its potential as a treatment for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, as it has been shown to improve attention and reduce hyperactivity in animal models.

Mechanism of Action

CTMP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the brain. This leads to increased wakefulness and improved cognitive performance. CTMP also acts as a mild stimulant, increasing heart rate and blood pressure.
Biochemical and Physiological Effects:
CTMP has been shown to increase wakefulness and improve cognitive performance in animal models. It has also been shown to increase locomotor activity and reduce anxiety-like behavior. CTMP has been found to increase heart rate and blood pressure, but the effects are relatively mild compared to other stimulants.

Advantages and Limitations for Lab Experiments

CTMP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its short half-life and rapid metabolism may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on CTMP. One area of interest is its potential as a treatment for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, as it has shown promise in animal models. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve cognitive performance in animal models. Further research is needed to fully understand the effects of CTMP and its potential applications in scientific research.

Synthesis Methods

CTMP can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioacetic acid followed by the addition of chloroacetyl chloride and subsequent reduction with lithium aluminum hydride. The final product is purified using column chromatography to obtain CTMP in its pure form.

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-13(19)18(21)20(11-15-7-9-24-12-15)8-6-14-4-5-16(22-2)17(10-14)23-3/h4-5,7,9-10,12-13H,6,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICHDHHNLSRDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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